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Abstract

Cadmium plating is a highly effective surface finish for enhancing the solderability of metallic
components, particularly in high-reliability applications within the aerospace, military, and
electronics industries.[1][2] The use of an alkaline cadmium potassium cyanide bath, while
effective, necessitates stringent safety and environmental protocols due to the high toxicity of
its constituents.[3][4][5][6] These application notes provide detailed protocols for the
preparation, electroplating, and solderability testing of components using this method.
Quantitative parameters for bath composition and solderability acceptance criteria are
summarized, and key workflows are visualized to ensure procedural clarity.

WARNING: Cadmium and cyanide compounds are extremely toxic and carcinogenic.[3][4][6]
All handling, preparation, and disposal of these chemicals must be performed in a controlled
laboratory environment with appropriate personal protective equipment (PPE) and engineering
controls (e.g., fume hoods).[2][7][8] Users must comply with all local and federal safety and
environmental regulations.

Quantitative Data Summary
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While cadmium plating is widely recognized for its superior solderability, specific quantitative
data from peer-reviewed sources is often embedded within broader military and aerospace
qualification reports.[1][7][9] The tables below summarize the key operational parameters for
the plating process and the standard acceptance criteria used to evaluate solderability, rather
than direct comparative data.

Table 1: Typical Alkaline Cyanide Cadmium Plating Bath Composition & Operating Parameters

Parameter Rack Plating Barrel Plating Source
_ 15-34¢g/L(2.0-4.5 75-225¢g/L(1.0-
Cadmium (as metal) [10]
oz/gal) 3.0 oz/gal)
Sodium/Potassium 90-150¢g/L(12-20 75-135¢g/L(10- 18 [10]
Cyanide oz/gal) oz/gal)
Sodium/Potassium 9-199g/L(1.2-25 75-225¢g/L (1.0 - (10]
Hydroxide oz/gal) 3.0 oz/gal)
Cyanide to Cadmium
) ~4:11t0 8:1 ~5:1t0 10:1 [7]
Ratio
Temperature 21 - 35°C (70 - 95°F) 21 - 35°C (70 - 95°F) [10]
Cathode Current 1.0-5.0 A/dmz (10 - 0.5-15A/dm2(5-15 [10]
Density 50 A/ft?) A/ft2)
Cadmium Balls in Cadmium Balls in
Anodes
Steel Cages Steel Cages
o Cathode rod or )
Agitation Barrel rotation [10]

solution agitation

Note: While the topic specifies potassium cyanide, sodium cyanide is more commonly cited and
exhibits similar chemical behavior in the plating bath. The ratio of total cyanide to cadmium
metal is a critical control parameter.[7]

Table 2: Solderability Evaluation Parameters and Acceptance Criteria (per MIL-STD-202 & J-
STD-002)
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L Acceptance
Parameter Method Description o Source
Criteria
The percentage
of the critical o
A minimum of
) surface area
Wetting _ 95% of the
Dip-and-Look covered by a ) [7]
Coverage ] dipped surface
new, uniform
] shall be covered.
solder coating
after immersion.
The condition
where the base The non-wetted
_ _ metal remains area should not
Non-Wetting Dip-and-Look
exposed after exceed 5% of the
solder total.
immersion.
Solder initially
coats the surface
) ) but then recedes, Not permitted in
Dewetting Dip-and-Look ] ) N [7]
leaving behind the critical area.
mounds of solder
and thin film.
The angle
A contact angle
formed between
) i of less than 90°
Wetting Balance the solder fillet o
Contact Angle (8) ) indicates [1]
|/ Sessile Drop and the
successful
component _
wetting.
surface.
© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://fiskalloy.com/wp-content/uploads/2012/03/Solderability-Fisk-Alloy.pdf
https://fiskalloy.com/wp-content/uploads/2012/03/Solderability-Fisk-Alloy.pdf
https://fiskalloy.com/wp-content/uploads/2012/03/Solderability-Fisk-Alloy.pdf
https://scispace.com/pdf/the-contact-angle-control-of-the-solder-for-improving-the-3v6oxqu7sb.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

The time from

initial contact )

) Varies by
with molten T

] specification, but
) ] ) solder until the ]
Wetting Time Wetting Balance ] shorter times 9]
wetting force o
- indicate better
becomes positive .
) solderability.

(buoyancy is

overcome).

Experimental Protocols
Protocol: Cadmium Potassium Cyanide Plating

This protocol outlines the electrodeposition of cadmium onto a metallic substrate (e.g., steel,
copper alloys).

2.1.1 Materials & Equipment

e Chemicals: Cadmium oxide (CdO) or Cadmium Cyanide (Cd(CN)z), Potassium Cyanide
(KCN), Potassium Hydroxide (KOH), Hydrochloric or Sulfuric Acid (for activation), Alkaline
Cleaning Agent, Deionized Water.

o Equipment: Plating tank (polypropylene or lined steel), DC Power Supply (Rectifier),
Cadmium Anodes (balls), Steel Anode Cages, Cathode Bar/Rack or Plating Barrel, Heater
and Thermostat, Ventilation/Fume Hood, Agitation System (e.g., stirring bar or cathode rod
movement), PPE (gloves, goggles, lab coat, respirator).

2.1.2 Substrate Preparation (Pre-plating)

» Alkaline Cleaning: Immerse the component in an alkaline cleaning solution to remove
organic contaminants like oils and grease. Electrolytic degreasing can also be employed.

e Rinsing: Thoroughly rinse the component with deionized water to remove all cleaning
solution residues.

» Acid Activation (Pickling): Immerse the component in a dilute solution of hydrochloric or
sulfuric acid to remove oxides and scale, creating an active surface for plating.
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» Final Rinsing: Rinse the component thoroughly with deionized water. Proceed immediately to
the plating step to prevent re-oxidation.

2.1.3 Plating Procedure

» Bath Preparation: Following the parameters in Table 1, slowly dissolve KCN in heated
deionized water within a fume hood. Carefully add KOH, followed by the cadmium source
(CdO or Cd(CN)z2), stirring until fully dissolved. Allow the solution to cool to the target
operating temperature.

o System Setup: Place cadmium anodes in steel cages and connect them to the positive
(anode) terminal of the DC power supply.

e Plating: Secure the prepared component to a cathode rack (for rack plating) or place it in a
barrel (for barrel plating). Connect the rack or barrel contacts to the negative (cathode)
terminal of the power supply.

e Immersion & Current Application: Immerse the component into the plating bath. Apply the
specified DC current density (see Table 1).

o Plating Duration: The duration depends on the desired thickness (typically 0.0002" to
0.0005") and the current density. Monitor the process to achieve the target thickness.

o Post-Plating Rinsing: Once plating is complete, turn off the rectifier, remove the component,
and rinse it thoroughly in a series of deionized water baths to remove all plating solution
drag-out.

2.1.4 Post-Treatment

» Bright Dip (Optional): To achieve a brighter finish, dip the plated part for 5-20 seconds in a
0.25-0.5% nitric acid solution, followed immediately by water rinsing.

o Chromate Conversion Coating (Optional): For enhanced corrosion resistance, immerse the
part in a chromate solution. This step is often required by military specifications (e.g., AMS-
QQ-P-416 Type 1) but must be performed after any hydrogen embrittiement relief baking, as
heat destroys the chromate film.[7]
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» Hydrogen Embrittlement Relief (If applicable): For high-strength steels, bake the plated
component at 177-204°C (350-400°F) for 3 to 24 hours to relieve absorbed hydrogen and
prevent embrittlement. This must be done soon after plating.[7]

e Final Drying: Dry the component using filtered, compressed air or a low-temperature oven.

Protocol: Solderability Testing (Dip-and-Look Method)

This qualitative test is based on MIL-STD-202, Method 208 and provides a visual assessment
of solderability.[7]

2.2.1 Materials & Equipment

» Solder Pot: Temperature-controlled, containing Sn63/Pb37 or other specified solder alloy.
e Flux: Mildly activated rosin flux (Type RMA) or as specified.

o Dipping Mechanism: Capable of controlled immersion and withdrawal rates.

o Steam Ager (Optional): For accelerated aging tests to simulate storage.

» Microscope: Low-power (10-20x magnification) for inspection.

¢ Cleaning Solvents: Isopropyl alcohol or other suitable flux remover.

2.2.2 Procedure

e Aging (Optional): To simulate shelf life, subject the cadmium-plated components to steam
aging for a specified duration (e.g., 8 hours) prior to testing.[7]

o Flux Application: Immerse the termination to be tested in the flux for 5 to 10 seconds.

o Dwell: After removing from the flux, allow the component to dwell for 10 to 20 seconds to
permit solvent evaporation.

e Solder Immersion: Immerse the fluxed terminations into the molten solder bath. The
immersion rate should be approximately 25 + 6 mm/second (1 + 0.25 inch/second).

e Dwell in Solder: Hold the terminations motionless in the solder for 5 + 0.5 seconds.
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o Withdrawal: Withdraw the terminations at the same rate as immersion.

e Cooling & Cleaning: Allow the component to cool in ambient air. Clean off all flux residue
using a suitable solvent.

 Visual Inspection: Using a microscope at 10-20x magnification, inspect the critical surface
area of the termination. Evaluate against the criteria in Table 2. The surface should exhibit a
continuous, smooth solder coating with at least 95% coverage.

Visualizations

The following diagrams illustrate the key processes and relationships in cadmium plating and
solderability testing.
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Caption: Overall workflow from preparation to solderability assessment.
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Caption: Diagram of the cadmium electroplating cell.

Wetting Balance Curve Interpretation

A: Initial immersion (buoyancy force) B: Wetting initiation (to), force crosses zero C: Maximum wetting force (Fmax) D: Solderability assessed by to and Fmax
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Caption: Key parameters of a quantitative wetting balance curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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